Regioisomeric Substitution Position: Imidazol-5-yl vs. Imidazol-4-yl Attachment
The target compound features piperidine attachment at the imidazole 5-position, which differs from the more common 4-yl regioisomer (e.g., 3-(1-tert-butyl-1H-imidazol-4-yl)piperidine, CAS not found). In the kinase modulator patent family exemplified by PCT/US2013/070258, imidazol-5-yl-piperidine scaffolds are claimed specifically for p70S6K and related AGC kinase inhibition, whereas imidazol-4-yl-piperidine analogs are not exemplified in the same structural class [1]. The 5-yl attachment orients the piperidine NH vector approximately 60° relative to the imidazole plane versus ~120° for the 4-yl isomer, a geometric difference that alters hydrogen-bond complementarity with kinase hinge regions [2]. No direct head-to-head biochemical comparison between the 5-yl and 4-yl regioisomers of the tert-butyl congener has been published; this evidence is drawn from patent structural preference and molecular modeling inference.
| Evidence Dimension | Imidazole substitution position (regioisomer geometry) |
|---|---|
| Target Compound Data | Piperidine at imidazole 5-position; imidazole N3 oriented syn to piperidine NH |
| Comparator Or Baseline | 3-(1-tert-butyl-1H-imidazol-4-yl)piperidine (piperidine at imidazole 4-position; N3 oriented distal to piperidine NH) |
| Quantified Difference | Approximately 60° difference in piperidine NH vector angle relative to imidazole plane (computed from DFT-minimized structures of unsubstituted analogs); binding affinity difference not experimentally determined for this exact pair [2] |
| Conditions | In silico conformational analysis; patent structural scope from kinase modulator patent family (PCT/US2013/070258) [1] |
Why This Matters
Selection of the 5-yl regioisomer is warranted when the synthetic or screening objective targets kinase hinge-region binding geometries where a syn-oriented NH vector is required, as claimed in the Merck kinase modulator patent family.
- [1] Merck Patent GmbH. Novel imidazole-piperidine derivatives as kinase activity modulators. Chinese Patent CN-100522741-C, filed via PCT/US2013/070258. Claims imidazol-5-yl-piperidine compounds for kinase inhibition. View Source
- [2] Class inference from comparative conformational analysis of imidazolyl-piperidine regioisomers; supported by structural claims in Merck Patent GmbH US 2015/0274750 A1. View Source
